2-[(4-chloronaphthalen-1-yl)oxy]-N-(cyanomethyl)-N-phenylacetamide
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Overview
Description
2-[(4-chloronaphthalen-1-yl)oxy]-N-(cyanomethyl)-N-phenylacetamide is an organic compound with a complex structure that includes a chloronaphthalene moiety, a cyanomethyl group, and a phenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chloronaphthalen-1-yl)oxy]-N-(cyanomethyl)-N-phenylacetamide typically involves multiple steps. One common method includes the following steps:
Formation of the chloronaphthalene intermediate: This step involves the chlorination of naphthalene to produce 4-chloronaphthalene.
Coupling reaction: The 4-chloronaphthalene is then reacted with an appropriate phenylacetamide derivative under specific conditions to form the desired product. This step often involves the use of a base and a solvent such as dimethylformamide (DMF).
Introduction of the cyanomethyl group:
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chloronaphthalen-1-yl)oxy]-N-(cyanomethyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(4-chloronaphthalen-1-yl)oxy]-N-(cyanomethyl)-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is investigated for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-[(4-chloronaphthalen-1-yl)oxy]-N-(cyanomethyl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-[(4-chloronaphthalen-1-yl)oxy]-N-(3-cyanothiophen-2-yl)acetamide: This compound has a similar structure but includes a thiophene ring instead of a phenyl group.
2-[(4-chloronaphthalen-1-yl)oxy]-N-(cyanomethyl)-N-(4-methylphenyl)acetamide: This compound has a methyl-substituted phenyl group.
Uniqueness
2-[(4-chloronaphthalen-1-yl)oxy]-N-(cyanomethyl)-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-chloronaphthalen-1-yl)oxy-N-(cyanomethyl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2/c21-18-10-11-19(17-9-5-4-8-16(17)18)25-14-20(24)23(13-12-22)15-6-2-1-3-7-15/h1-11H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYOSXNTCJNZAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC#N)C(=O)COC2=CC=C(C3=CC=CC=C32)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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